Structure and chirality of alpha-chloroethyl triphenylsilane
Structure and chirality of alpha-chloroethyl triphenylsilane
Title: Structure and Chirality of
Executive Overview
In the realm of organosilicon chemistry,
As application scientists, we recognize that the stereocenter in this molecule is not merely a structural curiosity; it is a programmable node. This guide dissects the structural logic, mechanistic causality, and self-validating synthetic protocols required to leverage
Architectural Paradigm: Structure and Stereochemistry
The molecular architecture of
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The Achiral Silicon Center: The silicon atom is bonded to three identical phenyl rings. Because these three substituents are chemically and magnetically equivalent, the silicon atom lacks a stereocenter. The local
symmetry of the rotor acts as a massive steric umbrella, dictating the trajectory of incoming reagents. -
The Chiral
-Carbon (C1): The chirality of the molecule is entirely localized at the -carbon. This -hybridized carbon is bonded to four distinct groups: a hydrogen atom, a methyl group, a chloride leaving group, and the bulky triphenylsilyl group. This asymmetry results in two distinct enantiomers: -(1-chloroethyl)triphenylsilane and -(1-chloroethyl)triphenylsilane.
The causality behind its utility in stereoselective synthesis lies in the steric shielding provided by the
Fig 1: Structural logic and stereochemical domains of α-chloroethyl triphenylsilane.
Mechanistic Causality: The -Silicon Effect
The reactivity of
Why does this matter for drug development?
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Carbanion Stabilization: If the chloride is subjected to metal-halogen exchange (e.g., using lithium naphthalenide), the resulting
-silyl carbanion is configurationally stable at low temperatures (-78 °C)[2][3]. This allows for the stereoretentive functionalization of the carbon framework, a critical step when synthesizing enantiopure active pharmaceutical ingredients (APIs). -
Stereospecific Cross-Coupling: The carbon-chlorine bond can be activated for cross-coupling. The extreme steric bulk of the triphenylsilyl group prevents unwanted
-hydride elimination, a common failure point in standard alkyl cross-couplings.
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis of
Protocol: Synthesis of Racemic -Chloroethyl Triphenylsilane
Objective: Regioselective C-Si bond formation via the reaction of triphenylsilyllithium with 1,1-dichloroethane.
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Step 1: Generation of the Silyl Nucleophile.
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Action: Suspend hexaphenyldisilane (1.0 eq) and finely cut lithium metal (excess) in strictly anhydrous tetrahydrofuran (THF) at 25 °C under an argon atmosphere.
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Causality: THF acts as a strongly coordinating solvent, stabilizing the resulting lithium cation and driving the cleavage of the Si-Si bond.
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Validation: The reaction is self-indicating. The suspension will transition to a deep, opaque red solution, confirming the successful generation of triphenylsilyllithium (
).
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Step 2: Electrophilic Trapping.
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Action: Cool the red solution to -78 °C using a dry ice/acetone bath. Dropwise add 1,1-dichloroethane (3.0 eq).
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Causality: The low temperature is critical to suppress the
-elimination of 1,1-dichloroethane (which would yield vinyl chloride gas). The 3.0 molar excess ensures that the highly reactive is consumed before it can attack the newly formed mono-substituted product, preventing the formation of 1,1-bis(triphenylsilyl)ethane. -
Validation: The deep red color will rapidly fade to a pale yellow/colorless state, indicating complete consumption of the silyl anion.
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Step 3: Quench and Isolation.
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Action: Quench the reaction cold with saturated aqueous
. Extract the aqueous layer with diethyl ether ( mL), dry over , and concentrate under reduced pressure. -
Causality: The massive steric profile of the
group kinetically protects the -chloride from hydrolysis during the aqueous workup.
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Step 4: Purification.
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Action: Purify the crude oil via flash column chromatography (silica gel, 100% hexanes).
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Fig 2: Self-validating synthetic workflow for racemic α-chloroethyl triphenylsilane.
Quantitative Data Synthesis
To facilitate rapid identification and analytical verification, the physicochemical and spectroscopic parameters of the compound are summarized below. The NMR shifts are highly diagnostic due to the dual deshielding effect of the chlorine atom and the silicon center.
Table 1: Physicochemical & Structural Properties
| Parameter | Value / Description | Rationale / Causality |
| CAS Registry Number | 103981-16-4 | Unique identifier for the racemic mixture[1]. |
| Molecular Formula | Defines the exact atomic composition. | |
| Molecular Weight | 322.91 g/mol | High MW due to the triphenylsilyl moiety aids in crystallization and handling. |
| Stereocenters | 1 (C1 of ethyl group) | Provides the basis for enantiomeric resolution and asymmetric induction. |
| Silicon Geometry | Tetrahedral (Achiral) | |
| Strongly deshielded by both the electronegative Cl and the adjacent Si atom. | ||
| Coupled to the |
References
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Journal of the American Chemical Society Title
-Chloro- -trimethylsilyl carbanion, a reagent for homologation of ketones and aldehydes Source: ACS Publications URL:[Link] -
Science of Synthesis / e-EROS Title
-Silyl Carbanions and Enantiomerically Enriched Organosilanes Source: Thieme Connect / ResearchGate URL:[Link] -
Synthesis of Chiral Organosilanes Title: Synthesis and enantioselective enzymatic hydrolysis of rac-dimethylphenyl[1-(phenylacetamido)ethyl]silane Source: D-NB Info (German National Library) URL:[Link]
